molecular formula C8H10O4 B3033042 [2,3'-Bifuran]-2',5'-dione, hexahydro- CAS No. 7370-72-1

[2,3'-Bifuran]-2',5'-dione, hexahydro-

Cat. No. B3033042
CAS RN: 7370-72-1
M. Wt: 170.16 g/mol
InChI Key: CINCBZDVMGZOQJ-UHFFFAOYSA-N
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Description

2,3'-Bifuran]-2',5'-dione, hexahydro- (2,3'-Bifuran) is a heterocyclic compound belonging to the bifuran class of compounds. It is a six-membered ring with two oxygen atoms at the 3 and 5 positions. 2,3'-Bifuran is a colorless, crystalline solid with a melting point of about 200°C. It is soluble in both polar and non-polar solvents. This compound has been studied for its potential applications in synthetic organic chemistry, as well as its biological activities.

Mechanism of Action

2,3'-Bifuran has been found to act as an inhibitor of enzymes involved in the synthesis of polysaccharides. It does so by binding to the active site of the enzyme, thus preventing the enzyme from catalyzing the reaction. This binding is believed to occur through hydrogen bonding and van der Waals forces. Additionally, 2,3'-Bifuran has been found to inhibit the activity of certain enzymes involved in the synthesis of proteins, such as those involved in the synthesis of proteins involved in the formation of cell walls.
Biochemical and Physiological Effects
2,3'-Bifuran has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the synthesis of polysaccharides, as well as those involved in the synthesis of proteins. Additionally, it has been found to inhibit the growth of certain fungi, as well as certain viruses. Furthermore, it has been found to have antioxidant and anti-inflammatory properties, as well as the ability to reduce the production of certain free radicals.

Advantages and Limitations for Lab Experiments

2,3'-Bifuran has a number of advantages for use in lab experiments. It is a relatively stable compound, with a melting point of about 200°C. Additionally, it is soluble in both polar and non-polar solvents, making it easy to work with. Furthermore, it is relatively inexpensive, making it an attractive choice for use in experiments. However, there are also a number of limitations for use in lab experiments. For example, it is not very soluble in water, so it may be difficult to work with in aqueous solutions. Additionally, it may be difficult to obtain in large quantities, as it is not widely available.

Future Directions

The potential applications of 2,3'-Bifuran are far-reaching. In the future, it may be used to develop new and improved drugs for the treatment of a variety of diseases. Additionally, it may be used in the development of new and improved catalysts for use in synthetic organic chemistry. Furthermore, it may be used in the development of new and improved fluorescent dyes for use in medical imaging. Finally, it may be used in the development of new and improved materials for use in a variety of applications.

Scientific Research Applications

2,3'-Bifuran has been studied for its potential applications in synthetic organic chemistry and its biological activities. In particular, it has been studied for its ability to act as an inhibitor of enzymes involved in the synthesis of polysaccharides. It has also been studied for its potential use as an antifungal agent and as an antiviral agent. Additionally, it has been studied for its potential use as a catalyst in the synthesis of polymers, as well as its potential use as a fluorescent dye.

properties

IUPAC Name

3-(oxolan-2-yl)oxolane-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4/c9-7-4-5(8(10)12-7)6-2-1-3-11-6/h5-6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CINCBZDVMGZOQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2CC(=O)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40393105
Record name [2,3'-Bifuran]-2',5'-dione, hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Oxolan-2-yl)oxolane-2,5-dione

CAS RN

7370-72-1
Record name [2,3'-Bifuran]-2',5'-dione, hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2,3'-Bifuran]-2',5'-dione, hexahydro-
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Reactant of Route 5
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Reactant of Route 6
[2,3'-Bifuran]-2',5'-dione, hexahydro-

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